4,5-diethyl 1-{1-[(2,6-dimethylphenyl)carbamoyl]propyl}-1H-1,2,3-triazole-4,5-dicarboxylate
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Overview
Description
Diethyl 1-(1-{[(2,6-dimethylphenyl)amino]carbonyl}propyl)-1H-1,2,3-triazole-4,5-dicarboxylate is a complex organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-diethyl 1-{1-[(2,6-dimethylphenyl)carbamoyl]propyl}-1H-1,2,3-triazole-4,5-dicarboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Triazole Ring:
Introduction of the Diethyl Ester Groups: This step involves esterification reactions, where carboxylic acid groups are converted into diethyl esters using ethanol and an acid catalyst.
Attachment of the 2,6-Dimethylphenyl Group: This step can be accomplished through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid with a halogenated aromatic compound in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Diethyl 1-(1-{[(2,6-dimethylphenyl)amino]carbonyl}propyl)-1H-1,2,3-triazole-4,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized triazole derivatives.
Reduction: Reduced alcohol derivatives.
Substitution: Substituted triazole derivatives with various functional groups.
Scientific Research Applications
Diethyl 1-(1-{[(2,6-dimethylphenyl)amino]carbonyl}propyl)-1H-1,2,3-triazole-4,5-dicarboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4,5-diethyl 1-{1-[(2,6-dimethylphenyl)carbamoyl]propyl}-1H-1,2,3-triazole-4,5-dicarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .
Comparison with Similar Compounds
Similar Compounds
Diethyl 1-(1-{[(2,6-dimethylphenyl)amino]carbonyl}propyl)-1H-1,2,3-triazole-4,5-dicarboxylate: This compound is unique due to its specific structural features and functional groups.
Other Triazole Derivatives: Compounds such as 1,2,3-triazole-4,5-dicarboxylates with different substituents on the triazole ring or ester groups.
Uniqueness
The uniqueness of 4,5-diethyl 1-{1-[(2,6-dimethylphenyl)carbamoyl]propyl}-1H-1,2,3-triazole-4,5-dicarboxylate lies in its combination of the triazole ring with the 2,6-dimethylphenyl group and diethyl ester functionalities. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
diethyl 1-[1-(2,6-dimethylanilino)-1-oxobutan-2-yl]triazole-4,5-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O5/c1-6-14(18(25)21-15-12(4)10-9-11-13(15)5)24-17(20(27)29-8-3)16(22-23-24)19(26)28-7-2/h9-11,14H,6-8H2,1-5H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIPMLNDAMIIOEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=C(C=CC=C1C)C)N2C(=C(N=N2)C(=O)OCC)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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